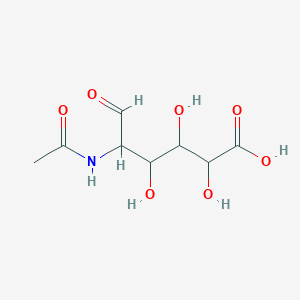

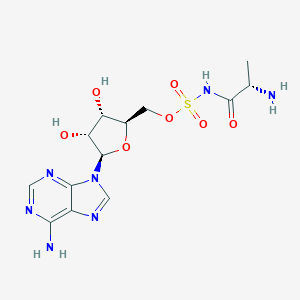

D-Glucuronic acid, 2-(acetylamino)-2-deoxy-

Vue d'ensemble

Description

Polysaccharide Y4113 is a complex carbohydrate composed of long chains of monosaccharide units linked by glycosidic bonds Polysaccharides are essential macromolecules found in various living organisms and play crucial roles in biological processes

Mécanisme D'action

Target of Action

D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, also known as Polysaccharide Y4113, is a glucose derivative that has been found to have a wide range of biological targets. Its primary targets include various endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver . These substances are combined with D-glucuronic acid and its derivatives to produce uronic acid substances .

Mode of Action

The compound interacts with its targets by combining with them to form uronic acid substances . This process increases the water solubility of these substances, promoting their excretion through renal urine or sweat . This mechanism of action is particularly beneficial in the treatment of liver diseases .

Biochemical Pathways

D-Glucuronic acid is generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . This process involves various biochemical pathways, including single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture . The intervention of some special catalysts also plays a role in these pathways .

Pharmacokinetics

It is known that the compound is rapidly absorbed into the bloodstream after oral administration . The production methods of D-glucuronic acid, including natural extraction and chemical synthesis, can influence its ADME properties .

Result of Action

The action of D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, results in increased water solubility of various toxic substances, promoting their excretion and thus reducing their harmful effects . This action is particularly beneficial in the treatment of liver diseases . The compound also has anti-inflammatory and antibacterial effects .

Analyse Biochimique

Biochemical Properties

Polysaccharides, including Polysaccharide Y4113, can interact with various enzymes, proteins, and other biomolecules. These interactions can be physical, such as binding or encapsulation, or chemical, such as enzymatic reactions . The nature of these interactions can influence the biochemical reactions in which Polysaccharide Y4113 participates .

Cellular Effects

Polysaccharide Y4113 may have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Polysaccharide Y4113 involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which Polysaccharide Y4113 exerts its effects are still being explored.

Temporal Effects in Laboratory Settings

The effects of Polysaccharide Y4113 can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Polysaccharide Y4113 can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Polysaccharide Y4113 may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Polysaccharide Y4113 is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Polysaccharide Y4113 typically involves the extraction and purification of natural sources such as plants, fungi, or bacteria. Common methods include:

Extraction: Polysaccharides are extracted using solvents like water or ethanol. The extraction process may involve heating and stirring to facilitate the release of polysaccharides from the source material.

Purification: The extracted polysaccharides are purified using techniques such as fractional precipitation, ion exchange chromatography, and ultrafiltration. These methods help remove impurities and isolate the desired polysaccharide.

Modification: Chemical modifications, such as sulfation or carboxymethylation, can be applied to enhance the properties of Polysaccharide Y4113 for specific applications

Industrial Production Methods

Industrial production of Polysaccharide Y4113 involves large-scale extraction and purification processes. The use of bioreactors and advanced filtration systems ensures high yield and purity. Enzymatic methods may also be employed to achieve specific structural modifications .

Analyse Des Réactions Chimiques

Types of Reactions

Polysaccharide Y4113 undergoes various chemical reactions, including:

Oxidation: Polysaccharides can be oxidized using agents like periodate, leading to the formation of aldehyde groups.

Reduction: Reduction reactions can convert aldehyde groups to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in alkaline conditions.

Substitution: Chlorosulfonic acid for sulfation; monochloroacetic acid for carboxymethylation

Major Products

Oxidation: Formation of dialdehyde polysaccharides.

Reduction: Formation of polyalcohols.

Substitution: Formation of sulfated or carboxymethylated polysaccharides

Applications De Recherche Scientifique

Polysaccharide Y4113 has a wide range of scientific research applications:

Chemistry: Used as a stabilizer and thickening agent in various chemical formulations.

Biology: Plays a role in cell-cell communication, adhesion, and molecular recognition.

Medicine: Exhibits immunomodulatory, antioxidant, and antitumor activities. It is used in drug delivery systems and as a bioactive compound in therapeutic formulations.

Industry: Employed in the food industry as a gelling agent and in the cosmetic industry for its moisturizing properties .

Comparaison Avec Des Composés Similaires

Polysaccharide Y4113 can be compared with other polysaccharides such as:

Chitosan: Derived from chitin, chitosan is known for its biocompatibility and biodegradability. It is used in wound healing and drug delivery.

Alginate: Extracted from brown algae, alginate is used in food and pharmaceutical industries for its gelling properties.

Pectin: Found in plant cell walls, pectin is widely used in the food industry as a gelling agent

Polysaccharide Y4113 stands out due to its unique structural properties and specific biological activities, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

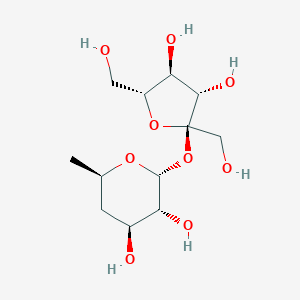

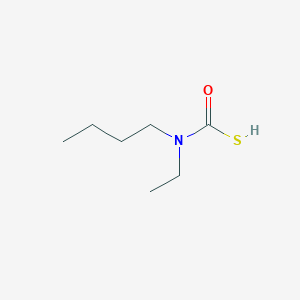

(2S,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWZJOSNNICZJE-VZFHVOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34047-66-0 | |

| Record name | N-Acetylglucosaminuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034047660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B53644.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)